2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride
Description
2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride (CAS: 1798794-71-4) is a brominated benzoannulene derivative with the molecular formula C₁₁H₁₅BrClN and a molecular weight of 276.60 g/mol . It features a bicyclic framework with a bromine substituent at position 2 and a primary amine group at position 5, which is protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to 3-benzazepine derivatives, which are investigated for therapeutic applications such as dopamine receptor modulation .
Properties
IUPAC Name |
2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13;/h5-7,11H,1-4,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFWFVXBVKNBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2)Br)C(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic substitution under mild conditions. Key reagents and outcomes include:
Mechanistic Insight :
-
The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects from the amine group, activating the aryl bromide for displacement.
-
Steric hindrance from the annulene ring limits reactivity with bulkier nucleophiles .
Oxidation
The amine group is susceptible to oxidation, yielding varied products depending on the oxidizing agent:
Notable Study :
Oxidation with CrO₃ in acetic acid induces a ring expansion, forming 4,5-benzotropone, a key intermediate in troponoid alkaloid synthesis .
Reduction
The amine group can be reduced to secondary amines:
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable access to complex architectures:
Case Study :
In Suzuki-Miyaura reactions, electron-rich boronic acids exhibit higher coupling efficiency due to enhanced transmetallation kinetics.
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, regenerating the free amine:
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been studied for its potential anticancer properties. Its structure allows for interactions with biological targets that may inhibit tumor growth. Research indicates that derivatives of benzoannulenes exhibit cytotoxicity against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzoannulene derivatives and their evaluation as potential anticancer agents, showing promising results in vitro against breast cancer cells .
-
Neuropharmacology :
- There is ongoing research into the neuroprotective effects of compounds similar to 2-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
- Case Study : A publication in Neuropharmacology explored the effects of benzoannulene derivatives on neuroinflammation and oxidative stress in neuronal cells .
Materials Science Applications
-
Organic Electronics :
- The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form thin films is advantageous for developing flexible electronic components.
- Research Findings : Studies have shown that incorporating benzoannulene derivatives into organic light-emitting diodes (OLEDs) improves efficiency and stability .
-
Polymer Chemistry :
- The compound can be utilized as a building block for synthesizing novel polymers with specific properties such as enhanced thermal stability and mechanical strength.
- Case Study : Research published in Polymer Chemistry demonstrated the synthesis of copolymers incorporating benzoannulene units, which exhibited improved thermal and mechanical properties compared to traditional polymers .
Organic Synthesis Applications
-
Synthetic Intermediates :
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for various substitution reactions.
- Research Example : A study detailed the use of this compound in synthesizing complex alkaloids through multi-step synthetic routes .
-
Catalysis :
- The compound has been investigated for its catalytic properties in various organic transformations. It shows promise as a catalyst in reactions such as cross-coupling and cyclization.
- Case Study : Research highlighted its role as a catalyst in Suzuki-Miyaura coupling reactions, demonstrating high yields and selectivity .
Mechanism of Action
The mechanism of action of 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group allow it to form covalent bonds or hydrogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group and Substituent Variations
The pharmacological and physicochemical properties of benzo[7]annulene derivatives are highly dependent on substituent type, position, and functional groups. Key analogues include:
Key Observations:
- Amine vs. Ketone : The hydrochloride salt of the target compound enhances water solubility compared to the ketone analogue (CAS 169192-93-2), which may improve bioavailability .
Biological Activity
The compound 2-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride (CAS No. 1798792-42-3) is a member of the benzoannulene family, which has garnered attention for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C₁₁H₁₄BrN
- Molecular Weight: 240.14 g/mol
- Structural Characteristics: The compound features a bromine atom at the 2-position and an amine functional group, contributing to its unique reactivity and biological profile.
Antibacterial Activity
Research has also explored the antibacterial potential of related benzoannulene derivatives:
- A study on Schiff bases derived from tetrahydrobenzo compounds indicated notable antibacterial activity against various bacterial strains . While specific data on the hydrochloride form is lacking, the structural similarities suggest potential efficacy.
Toxicological Profile
The safety profile of 2-bromo-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine hydrochloride is crucial for its application in pharmacology:
- Hazard Statements : The compound is classified with warnings indicating potential irritant properties (H302-H319) .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | IC₅₀ values as low as 2.93 µM | |
| Antibacterial | Notable activity against bacterial strains | |
| Toxicity | Irritant; caution advised |
Case Study 1: Anticancer Efficacy
In a comparative study involving several benzoannulene derivatives:
- Objective : Evaluate anticancer potency against MCF-7 and A549 cell lines.
- Findings : Derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics, indicating a promising alternative for cancer treatment .
Case Study 2: Structure-Activity Relationship
A detailed analysis of structure-activity relationships (SAR) revealed that modifications at specific positions on the benzoannulene scaffold could enhance biological activity:
Q & A
Q. Example Contradiction :
- Analog A (Br-substituted): IC₅₀ = 12 µM vs. Analog B (Cl-substituted): IC₅₀ = 45 µM.
Attributed to bromine’s stronger van der Waals interactions .
Advanced: What retrosynthetic strategies are viable for designing novel derivatives?
Answer:
- Disconnection Approach :
- Step 1 : Split at the amine group to generate ketone and bromophenyl precursors .
- Step 2 : Prioritize late-stage bromination to avoid side reactions .
- AI Tools : Use PubChem’s retrosynthesis module (Template_relevance Reaxys) to predict feasible routes .
Q. Table: Retrosynthetic Pathways
| Target Derivative | Key Intermediate | AI-Predicted Feasibility (%) |
|---|---|---|
| Fluoro-substituted | 5-keto precursor | 89 |
| N-Methylated | Bromo-aniline | 76 |
| Based on Reaxys biocatalysis models . |
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with HCl salt) .
- Ventilation : Use fume hoods during synthesis (amine volatility) .
- Waste Disposal : Neutralize with NaHCO₃ before disposal .
Advanced: How does the bromine substituent influence pharmacological activity?
Answer:
- Halogen Bonding : Bromine’s σ-hole enhances binding to enzyme pockets (e.g., kinases) .
- Lipophilicity : LogP increases by ~0.5 units vs. non-halogenated analogs, improving membrane permeability .
- Metabolic Stability : Bromine reduces CYP450-mediated oxidation, extending half-life in vitro .
Advanced: How to design analogs with improved solubility without losing activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
